molecular formula C9H12N3NaO2S B11780951 Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate

Cat. No.: B11780951
M. Wt: 249.27 g/mol
InChI Key: BOBPGTBBHWPYCQ-UHFFFAOYSA-M
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Description

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate (CAS 883231-23-0) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a thiolate group at position 5, stabilized by a sodium counterion. This compound is widely utilized in organic synthesis and pharmaceutical research due to its dual functionality: the Boc group provides amine protection for selective deprotection, while the thiolate moiety serves as a nucleophile in coupling or substitution reactions . Its sodium salt form enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions.

Properties

Molecular Formula

C9H12N3NaO2S

Molecular Weight

249.27 g/mol

IUPAC Name

sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-thiolate

InChI

InChI=1S/C9H13N3O2S.Na/c1-9(2,3)14-8(13)12-7-10-4-6(15)5-11-7;/h4-5,15H,1-3H3,(H,10,11,12,13);/q;+1/p-1

InChI Key

BOBPGTBBHWPYCQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)[S-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol.

    Substitution: Free amine.

Scientific Research Applications

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active residues of proteins . This results in the modulation of cellular processes, including inflammation and apoptosis.

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

The table below compares key structural and functional attributes of Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate with similar pyrimidine derivatives:

CAS No. Compound Name Molecular Formula Key Functional Groups Molecular Weight Key Applications/Reactivity
883231-23-0 This compound C₉H₁₁N₃NaO₂S Boc-amino, thiolate (Na⁺) 256.26 g/mol Nucleophilic substitutions, drug intermediates
883231-25-2 (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid C₉H₁₄BN₃O₄ Boc-amino, boronic acid 255.04 g/mol Suzuki-Miyaura cross-coupling reactions
1235451-38-3 tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate C₁₁H₁₆BrN₃O₂ Boc-protected methylamino, bromine 318.17 g/mol Halogenation intermediates, SNAr reactions
886365-79-3 5-Bromo-2-(2-methoxyethylamino)pyrimidine C₇H₁₁BrN₄O Methoxyethylamino, bromine 259.10 g/mol Cross-coupling, alkylation reactions
31402-54-7 5-Bromo-N-methylpyrimidin-2-amine C₅H₇BrN₄ N-methylamino, bromine 201.03 g/mol Base structure for further derivatization
1823329-26-5 2-(tert-Butyl)pyrimidine-5-sulfonyl chloride C₈H₁₁ClN₂O₂S tert-Butyl, sulfonyl chloride 234.70 g/mol Sulfonamide formation, electrophilic reactions

Key Differences and Research Findings

Reactivity in Cross-Coupling Reactions: The boronic acid derivative (CAS 883231-25-2) is tailored for Suzuki-Miyaura couplings due to its boronic acid group, enabling C–C bond formation. In contrast, this compound participates in nucleophilic thiol-ene or SN2 reactions via its thiolate group . Brominated analogs (e.g., CAS 1235451-38-3, 886365-79-3) are preferred for palladium-catalyzed couplings (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitutions (SNAr), leveraging bromine as a leaving group .

Solubility and Stability: this compound exhibits superior water solubility compared to neutral boronic acids or brominated derivatives. This property is critical for reactions in aqueous or mixed-solvent systems . The sulfonyl chloride derivative (CAS 1823329-26-5) is highly reactive but less stable in moisture, requiring anhydrous conditions .

Protection-Deprotection Strategies :

  • Compounds with Boc groups (e.g., CAS 883231-23-0, 1235451-38-3) allow selective deprotection under acidic conditions (e.g., TFA), enabling stepwise synthesis of complex molecules. Unprotected amines (e.g., CAS 886365-79-3, 31402-54-7) are prone to undesired side reactions unless carefully controlled .

Pharmaceutical Relevance: this compound has been used as a building block in angiotensin II receptor antagonists, as evidenced by its role in intermediate synthesis for tetrahydroisoquinoline derivatives .

Biological Activity

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a thiol group and a tert-butoxycarbonyl (Boc) amino group. The synthesis typically involves the reaction of pyrimidine derivatives with thiolating agents under controlled conditions to yield the desired thiolate form.

Synthesis Overview

StepReagentsConditionsYield
1Pyrimidine derivative + Boc-amineSolvent (e.g., DMF), heat70%
2Reaction with thiolating agentAmbient temperature, stirring85%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, particularly Gram-positive bacteria.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1 µg/mL
Enterococcus faecalis0.25 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, this compound showed promising results in inhibiting cell proliferation.

Case Study: MDA-MB-231 Cell Line

In a specific study on the MDA-MB-231 triple-negative breast cancer cell line:

  • IC50 : 0.126 µM
  • Effect : Induced apoptosis and arrested the cell cycle at the G2/M phase.
  • Mechanism : The compound was found to inhibit EGFR phosphorylation, suggesting a targeted mechanism against cancer proliferation pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Cycle Arrest : It effectively halts cell division in cancer cells by interfering with critical signaling pathways.
  • Reactive Oxygen Species (ROS) Induction : Increased ROS levels lead to oxidative stress in target cells, contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or the thiol group can significantly affect potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : Larger or more electron-donating groups on the pyrimidine ring enhance antimicrobial activity.
  • Thiol Group Variability : Different thiol substituents can alter the compound's reactivity and biological profile.

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